This compound can be classified as:
The presence of fluorinated groups enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in medicinal chemistry.
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione involves several key steps:
Key reaction conditions include:
The molecular structure of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione can be described as follows:
The molecular formula is C₁₃H₈F₄N₂O₂ with a molecular weight of approximately 320.20 g/mol. The compound exhibits distinct peaks in NMR and IR spectra corresponding to its functional groups.
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione participates in various chemical reactions:
These reactions often require careful control of pH and temperature to optimize yields and minimize side products.
The mechanism of action for compounds like 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves:
Studies have shown that fluorinated compounds often exhibit enhanced binding affinities due to their unique electronic properties .
The physical and chemical properties of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione are critical for its application:
Melting point data indicates that it has a relatively high melting point consistent with similar fluorinated compounds.
This compound has several scientific applications:
The early 1980s marked a pivotal era in antischistosomal drug discovery with the identification of aryl hydantoins as a promising chemotype. This class of compounds, characterized by a five-membered hydantoin ring substituted with aromatic groups, demonstrated significant activity against Schistosoma mansoni—a blood fluke causing human schistosomiasis. Unlike praziquantel (PZQ), the clinical standard introduced in 1982, aryl hydantoins exhibited a distinct pharmacophore with potent activity against both adult and juvenile worm stages. Key efficacy data from this period revealed that lead aryl hydantoins administered at 100 mg/kg oral doses in murine models achieved 95% reduction of adult worm burdens and 64% reduction of juvenile infections [1]. This stage-independent activity was particularly notable given PZQ’s well-documented limitations against juvenile schistosomula [1] [4]. Mechanistic studies indicated aryl hydantoins operated independently of androgen receptor interactions—a critical finding given their structural similarity to antiandrogenic drugs like nilutamide [1]. This divergence suggested a unique parasite-specific target, positioning aryl hydantoins as a complementary therapeutic approach to PZQ.
Table 1: Comparative Efficacy of Early Aryl Hydantoins vs. Praziquantel in Murine Schistosomiasis
Compound Class | Adult Worm Burden Reduction | Juvenile Worm Burden Reduction | Dose (mg/kg) |
---|---|---|---|
Aryl Hydantoins (e.g., Ro 13-3978) | 95% | 64% | 100 |
Praziquantel | High (ED50 ~172 mg/kg) | Minimal | 100 |
Nilutamide | 31% | 22% | 100 |
Hoffmann La-Roche pioneered the medicinal chemistry optimization of aryl hydantoins, culminating in the discovery of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione, designated Ro 13-3978 (also known as AH01) [1] [4]. This compound emerged as the lead candidate from systematic structure-activity relationship (SAR) studies on the aryl hydantoin scaffold. Key structural features driving efficacy included:
Ro 13-3978 demonstrated superior in vivo efficacy compared to PZQ, with ED50 values of 38 mg/kg against adult S. mansoni versus PZQ’s ED50 of 172 mg/kg [1] [4]. Crucially, it exhibited broad-spectrum activity against multiple Schistosoma species (S. mansoni, S. haematobium, S. japonicum) in animal models. Hoffmann La-Roche advanced Ro 13-3978 to preclinical development, confirming its metabolic stability in human and murine liver S9 fractions and lack of cytotoxicity in mammalian cell assays (rat L6 myoblasts) [4]. Despite its structural resemblance to the antiandrogen nilutamide, ligand competition assays confirmed Ro 13-3978 had "no measurable interaction with the androgen receptor" [1], alleviating initial concerns about hormonal side effects.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7